
1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, or commonly known as CPMT, is a synthetic compound that has been studied extensively for its potential applications in various scientific research areas. CPMT has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. Additionally, CPMT has been found to have potential applications in the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis Applications
- Cyclocondensation Reactions : Derivatives of the compound undergo cyclocondensation to form 5-methylsulfanyl-1,3,4-thiadiazole or 1,2,4-triazole derivatives, showing potential in synthetic chemistry for developing tuberculostatic agents, though no significant activity was found in preliminary tests (Orlewska et al., 2006).
- Heterocyclic Amide Synthesis : A method for the regioselective synthesis of heterocyclic amides via N-acylation, followed by microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcases the utility of such compounds in synthetic chemistry (Moreno-Fuquen et al., 2019).
Herbicidal Activity
- Broad Spectrum Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the queried compound, were found to possess excellent herbicidal activity across a wide range of vegetation at low application rates, indicating the potential of such derivatives in agricultural applications (Moran, 2003).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The synthesis of 1,2,4-triazole derivatives has shown effectiveness in generating compounds with antimicrobial properties. These derivatives, including those similar to the compound , can also act as surface active agents, highlighting their potential in medical and industrial applications (El-Sayed, 2006).
Synthetic Building Blocks
- Building Blocks for Peptides and Glycopeptides : The 1,2,4-dithiazolidine-3,5-dione heterocycle, related to the compound's structural motif, serves as a removable amino protecting group in the synthesis of peptides, glycopeptides, and PNA. This demonstrates the compound's relevance as a precursor or building block in the synthesis of complex biological molecules (Barany et al., 2005).
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUTSFBOBQJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=N1)N)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

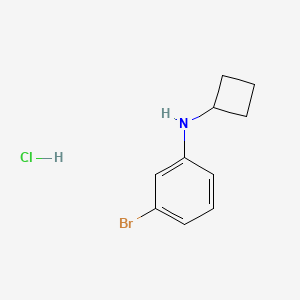
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)
![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)
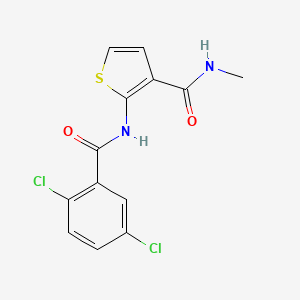
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
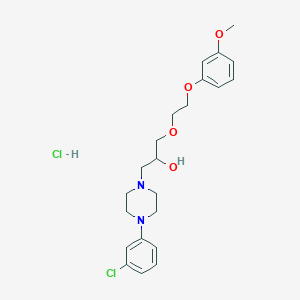
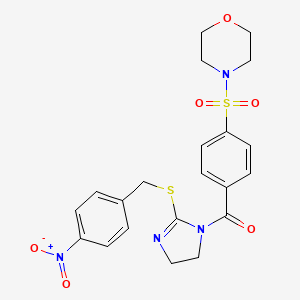
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)
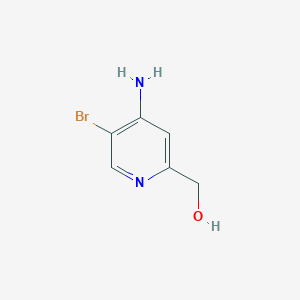
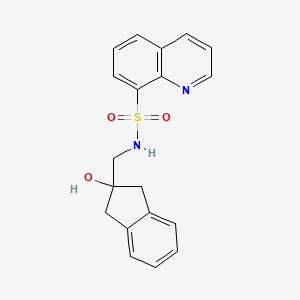

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)